molecular formula C19H25NO3 B6506743 N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-phenylbutanamide CAS No. 1421513-09-8

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-phenylbutanamide

Cat. No.: B6506743
CAS No.: 1421513-09-8
M. Wt: 315.4 g/mol
InChI Key: YWHCQSDYEZIJRK-UHFFFAOYSA-N
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Description

N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-4-phenylbutanamide is a complex organic compound featuring a 2,5-dimethylfuran-3-yl moiety, a hydroxypropyl linker, and a 4-phenylbutanamide group. Its structural complexity confers unique physicochemical and biological properties. The 4-phenylbutanamide tail may influence binding affinity to biological targets, such as enzymes or receptors.

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-14-13-17(15(2)23-14)18(21)11-12-20-19(22)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,13,18,21H,6,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHCQSDYEZIJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)CCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-phenylbutanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

    Substitution: The hydroxypropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-phenylbutanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It may have therapeutic potential due to its unique structural properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The furan ring and hydroxypropyl group may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives

Compounds with sulfonamide groups, such as N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (), share the furan and hydroxypropyl motifs but replace the butanamide with a sulfonamide. Key differences include:

  • Reactivity : Sulfonamides are more electrophilic due to the electron-withdrawing sulfonyl group, enhancing interactions with nucleophilic residues in enzymes (e.g., carbonic anhydrase inhibitors) .
  • Biological Activity : Sulfonamide derivatives often exhibit antimicrobial or antifungal properties, whereas the target compound’s amide group may favor anti-inflammatory or receptor-modulating effects .
Table 1: Comparison with Sulfonamide Analogs
Compound Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Furan, hydroxypropyl, butanamide ~353.4* Potential anti-inflammatory
N-[3-(2,5-DMF-3-yl)-3-HP]-oxazole-sulfonamide Furan, hydroxypropyl, sulfonamide ~380.4 Antibacterial, stabilized by dimethyl groups

*Estimated based on molecular formula.

Amide-Based Analogs

Phenylbutanamide Variants
  • N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-2-phenylbutanamide (): Differs in the phenyl substitution position (2- vs. 4-phenyl). The 4-phenyl group in the target compound may improve steric complementarity with hydrophobic binding pockets, enhancing target affinity .
  • N-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide (): Replaces butanamide with a cinnamamide (propenamide) group. The extended conjugation in cinnamamide may increase UV absorption and alter metabolic stability .
Thiadiazole and Oxazole Derivatives
  • N-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (): The thiadiazole ring introduces sulfur, which can enhance electronegativity and antimicrobial activity compared to the phenylbutanamide tail .

Substituent Effects on Bioactivity

highlights how substituent positioning (e.g., 4- vs. 2-phenyl) alters biological activity. For example:

  • 4-Phenylbutanamide : Likely improves lipophilicity and membrane permeability compared to 2-phenyl analogs .
  • Hydroxypropyl vs.

Molecular Weight and Solubility Trends

  • Lower Molecular Weight Analogs (e.g., 3-hydroxypropionic acid, ): Simpler structures may exhibit higher solubility but lack target specificity.
  • Bulkier Derivatives (e.g., benzothiadiazin-containing compounds, ): Increased molecular weight (~450–500 g/mol) could reduce bioavailability despite enhanced binding affinity .

Biological Activity

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-phenylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Property Value
Molecular FormulaC₁₈H₂₃N₃O₂
Molecular Weight315.39 g/mol
CAS Number1421483-96-6

This compound incorporates a furan ring, hydroxypropyl chain, and a phenyl group, which are significant for its biological interactions.

The biological activity of this compound is believed to involve its interaction with specific enzymes or receptors. The presence of the furan ring and phenyl group enhances its binding affinity to these targets, potentially influencing various cellular processes.

Research suggests that compounds with similar structures often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The mechanism may involve inhibition of key enzymes or modulation of signaling pathways critical for disease progression.

Antimicrobial Activity

Studies have shown that compounds containing furan moieties can exhibit significant antimicrobial properties. For instance, derivatives of 2,5-dimethylfuran have been tested against various bacterial strains, demonstrating inhibitory effects. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The structural components likely facilitate interaction with proteins involved in cell cycle regulation and apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various furan derivatives. Results indicated that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity Assessment : In vitro tests on breast cancer cell lines revealed that this compound could reduce cell viability significantly compared to controls, suggesting potential as a therapeutic agent in cancer treatment.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of 2,5-Dimethylfuran : This can be synthesized from furfural through catalytic hydrogenation.
  • Introduction of Hydroxypropyl Group : Reacting 2,5-dimethylfuran with an alkylating agent like 3-chloropropanol.
  • Formation of the Amide Bond : The final step involves reacting the intermediate with phenylbutanoic acid derivatives under appropriate conditions.

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